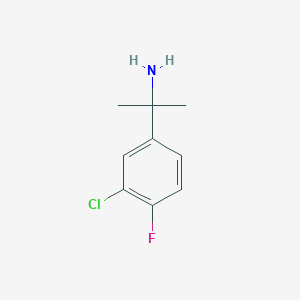

2-(3-Chloro-4-fluorophenyl)propan-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11ClFN |

|---|---|

Molekulargewicht |

187.64 g/mol |

IUPAC-Name |

2-(3-chloro-4-fluorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11ClFN/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5H,12H2,1-2H3 |

InChI-Schlüssel |

VWWPIEZFOILENW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=CC(=C(C=C1)F)Cl)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine (B6159535)

A retrosynthetic analysis of this compound identifies two primary disconnection points, leading to logical and feasible synthetic pathways. The target molecule is a tertiary amine, and the most apparent disconnection is at the C-N bond. This disconnection suggests a precursor ketone, 1-(3-chloro-4-fluorophenyl)propan-2-one, and an amine source.

A second key disconnection can be made at the C-C bond between the aromatic ring and the propane (B168953) side chain. This approach points towards a halogenated aromatic compound, such as 3-chloro-4-fluorobenzaldehyde (B1582058) or a related derivative, and a three-carbon building block that already contains the amine functionality or a precursor to it. These disconnections form the basis for the primary synthetic strategies discussed below.

Precursor Compounds and Starting Materials

The synthesis of this compound relies on the availability of specific precursor molecules that provide the halogenated aromatic ring and the aminopropane side chain.

Halogenated Aromatic Precursors (e.g., Substituted Benzaldehydes, Benzyl Bromides)

The core of the target molecule is the 3-chloro-4-fluorophenyl group. A crucial starting material for introducing this moiety is 3-chloro-4-fluorobenzaldehyde. innospk.comchemimpex.com This compound serves as a versatile building block for constructing the carbon skeleton. innospk.comchemimpex.com It is a colorless to light yellow crystalline powder with a melting point of 28-30°C. innospk.com The synthesis of 3-chloro-4-fluorobenzaldehyde itself can be achieved through various methods, including the chlorination of 4-fluorobenzaldehyde (B137897). google.com The presence of both chloro and fluoro substituents on the aromatic ring influences the reactivity and potential biological activity of the final compound. evitachem.com

| Precursor | CAS Number | Molecular Formula | Molecular Weight | Key Role |

| 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 | C₇H₄ClFO | 158.56 g/mol | Provides the substituted phenyl ring and a reactive carbonyl group for further elaboration. innospk.comchemimpex.com |

| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 g/mol | A precursor for the synthesis of 3-chloro-4-fluorobenzaldehyde. google.comwikipedia.org |

| 3-Chloro-4-fluorobenzoyl chloride | 65631-50-7 | C₇H₃Cl₂FO | 193.01 g/mol | An alternative precursor that can be derived from 4-fluorobenzaldehyde and subsequently converted to other intermediates. google.com |

Amine-Generating Precursors and Reagents

To form the propan-2-amine portion of the molecule, various nitrogen-containing reagents can be employed. The choice of reagent depends on the chosen synthetic route. For reductive amination pathways, ammonia (B1221849) or its equivalents are necessary. For pathways involving the construction of the side chain followed by amination, reagents that introduce a nitro group, which can later be reduced, are common.

| Reagent | Formula | Function |

| Ammonia | NH₃ | A primary amine source for the reductive amination of a ketone precursor. |

| Nitroethane | C₂H₅NO₂ | Used in condensation reactions with benzaldehydes to form nitroalkene intermediates. |

| Sodium Azide (B81097) | NaN₃ | A source of the azide group, which can be reduced to an amine. |

| Hydroxylamine | NH₂OH | Can be used to form an oxime from a ketone, which is then reduced to the amine. |

Key Synthetic Routes

The assembly of this compound can be accomplished through several established synthetic methodologies. The most prominent among these are pathways involving condensation and subsequent reduction, and strategies centered on the reductive amination of a ketone precursor.

Condensation and Subsequent Reduction Pathways (e.g., via Nitroalkene Intermediates)

This route builds the carbon skeleton first, followed by the introduction of the amine group through the reduction of a nitro group.

Henry Reaction: The synthesis commences with the condensation of 3-chloro-4-fluorobenzaldehyde with nitroethane. This reaction, known as the Henry reaction, is typically base-catalyzed and forms a nitroalkanol intermediate.

Dehydration: The resulting nitroalkanol is then dehydrated to yield 1-(3-chloro-4-fluorophenyl)-2-nitroprop-1-ene. This step is often achieved by heating or by using a dehydrating agent.

Reduction: The final and crucial step is the reduction of the nitroalkene. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). This reduction converts the nitro group to a primary amine and also reduces the carbon-carbon double bond, yielding the target compound, this compound.

Reductive Amination Strategies of Ketone Precursors

Reductive amination is a highly efficient and widely used method for forming amines from carbonyl compounds. wikipedia.orglibretexts.org This strategy involves the in-situ formation and reduction of an imine intermediate. wikipedia.orgmasterorganicchemistry.com

Ketone Synthesis: The first step is the synthesis of the ketone precursor, 1-(3-chloro-4-fluorophenyl)propan-2-one. This can be achieved through various methods, such as a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene (B165100) with propanoyl chloride or propanoic anhydride, or through the oxidation of the corresponding secondary alcohol. Another approach is the Wacker-Tsuji oxidation of the corresponding allylbenzene, 1-allyl-3-chloro-4-fluorobenzene. researchgate.net

Reductive Amination: The ketone is then reacted with an amine source, such as ammonia, in the presence of a reducing agent. wikipedia.org The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (or an iminium ion under acidic conditions). nbu.ac.in This intermediate is then immediately reduced to the final amine product. wikipedia.orgmasterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions. masterorganicchemistry.comcommonorganicchemistry.com

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Selective for the reduction of imines in the presence of ketones; effective at mildly acidic pH. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com Can produce toxic cyanide byproducts. nbu.ac.in |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | A milder and often preferred alternative to NaBH₃CN, avoiding cyanide waste. masterorganicchemistry.comcommonorganicchemistry.com It is sensitive to water. commonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | A strong reducing agent that can also reduce the starting ketone. It is typically added after the imine has been allowed to form. masterorganicchemistry.comcommonorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Various | A "green" chemistry approach that often provides high yields, though it may require specialized high-pressure equipment. |

This method is a direct and powerful way to synthesize the target tertiary amine, this compound, in a one-pot reaction from the corresponding ketone. nbu.ac.in

Stereoselective Synthesis Methodologies for Analogous Compounds and Related Motifs

Achieving stereocontrol in the synthesis of chiral amines is a significant challenge in organic chemistry. For analogs of this compound, which possesses a stereocenter when the propyl groups are different, stereoselective methods are crucial for obtaining enantiomerically pure compounds.

Asymmetric Transformations for Related Amines and Chiral Intermediates

The asymmetric synthesis of chiral amines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic transformations. chemicalbook.comnih.gov The Ellman sulfinamide chemistry is a widely used method for the asymmetric synthesis of amines. beilstein-journals.org This involves the condensation of a ketone with a chiral sulfinamide, followed by diastereoselective reduction of the resulting N-sulfinylimine and subsequent removal of the chiral auxiliary.

Enzymatic transamination is another powerful tool for the asymmetric synthesis of chiral amines. nih.gov Transaminases can catalyze the transfer of an amino group from an amino donor to a prochiral ketone with high enantioselectivity. This biocatalytic approach offers a green and efficient route to optically active amines. For example, the synthesis of 1-arylpropan-2-amines has been achieved with high conversion and excellent enantiomeric excess using a chemoenzymatic sequence involving a Wacker-Tsuji oxidation followed by a transaminase-catalyzed biotransamination. nih.gov

Table 1: Asymmetric Synthesis of Chiral Amines

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Sulfinamide Chemistry | (Rs)-2-phenyl-2-propyl sulfinamide | Various ketones | Homoallylic amines | >99% de | beilstein-journals.org |

| Biotransamination | Transaminase | 1-Arylpropan-2-ones | 1-Arylpropan-2-amines | >99% ee | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid | Imines | Chiral Amines | High ee | acs.org |

Diastereoselective Routes to Substituted Amine Frameworks

Diastereoselective synthesis provides a means to control the relative stereochemistry of multiple stereocenters within a molecule. For substituted amine frameworks, this can be achieved through various cycloaddition and addition reactions. For example, the diastereoselective synthesis of 2,5-disubstituted pyrrolidines has been accomplished via an iron-catalyzed C-H bond amination of aliphatic azides.

The addition of nucleophiles to chiral imines or the use of chiral catalysts in reactions involving prochiral imines can lead to the formation of diastereomerically enriched products. The choice of reagents and reaction conditions plays a crucial role in determining the diastereoselectivity of these transformations.

Optimization of Reaction Conditions and Yields in Academic Synthesis

For reductive amination reactions, the choice of solvent, temperature, pH, and the nature of the reducing agent can significantly impact the outcome. For instance, in the synthesis of N-substituted anilines via a metal-free amination process, the reaction conditions were optimized by screening different bases and solvents to achieve the best yields. chemicalbook.com

In palladium-catalyzed amination reactions, the choice of ligand, base, and solvent is crucial for catalytic activity and selectivity. google.com The optimization of these parameters can lead to milder reaction conditions and broader substrate scope. For example, in the synthesis of gefitinib, a quinazoline-based drug, the coupling conditions were optimized to minimize the formation of an N-alkylated side product by using a transient trimethylsilyl (B98337) protecting group. libretexts.org

Table 2: Optimization of a Generic Reductive Amination Reaction

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH4 | Methanol | 25 | 65 |

| 2 | NaBH3CN | Methanol | 25 | 85 |

| 3 | NaBH(OAc)3 | Dichloroethane | 25 | 92 |

| 4 | H2, Pd/C | Ethanol | 50 | 78 |

This table represents a hypothetical optimization study based on common findings in the literature.

Chemical Reactivity and Derivatization

Reaction Pathways of the Amine Moiety

The primary amine group (-NH₂) is a key site for reactivity, acting as a nucleophile and a base. wikipedia.org Its transformations are central to creating a wide array of derivatives.

The oxidation of primary amines can lead to a variety of products, with the outcome depending on the specific oxidizing agent and reaction conditions. Nitrogen has a wide range of accessible oxidation states in organic compounds. libretexts.org For a primary amine like 2-(3-Chloro-4-fluorophenyl)propan-2-amine (B6159535), several oxidation products are conceivable. The amine group can potentially be oxidized to form imines or nitriles. evitachem.com Stronger oxidizing agents could theoretically lead to further oxidation, although this is less common for sterically hindered amines.

Table 1: Potential Oxidation Pathways for the Amine Moiety

| Product Type | General Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Imine | Mild Oxidizing Agents | C=NH |

| Nitrile | Stronger Oxidizing Agents (e.g., I₂/TBHP) | -C≡N |

| Ketone | Via hydrolysis of an intermediate imine | C=O |

Functional group interconversions are fundamental in synthetic chemistry, allowing for the transformation of one functional group into another. solubilityofthings.comfiveable.me The primary amine of this compound is highly amenable to such modifications.

One of the most common reactions of primary amines is acylation. Reaction with acyl chlorides or acid anhydrides in the presence of a base yields stable amide derivatives. wikipedia.org This transformation is significant in drug development for modifying a compound's properties. solubilityofthings.com Similarly, reaction with sulfonyl chlorides, known as the Hinsberg reaction, produces sulfonamides. wikipedia.org Another key transformation is reductive amination, where an amine reacts with a carbonyl compound to form an imine, which is then reduced to a secondary or tertiary amine. almerja.com

Table 2: Common Functional Group Interconversions of the Amine

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl), Base | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide |

Reactions Involving the Halogenated Aromatic Ring

The 3-chloro-4-fluoro-substituted phenyl group offers a platform for modifying the aromatic core of the molecule, primarily through substitution of the halogen atoms or by engaging the ring in coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. mdpi.com In the case of this compound, the ring is substituted with two halogens. In SNAr reactions, fluorine generally serves as a better leaving group than chlorine. nih.gov The reaction proceeds via attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the halide. nih.gov

While the alkylamine substituent is not a strong activating group for SNAr, these reactions can be driven to completion under specific conditions, such as high temperatures or with the use of strong bases and nucleophiles. mdpi.com For instance, amines or alkoxides can serve as nucleophiles to displace the fluoride (B91410) or chloride. nih.gov The substitution typically occurs preferentially at the carbon bearing the fluorine atom due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Leaving Group | Potential Product |

|---|---|---|

| Dimethylamine | Fluorine | 2-(3-Chloro-4-(dimethylamino)phenyl)propan-2-amine |

| Sodium Methoxide | Fluorine | 2-(3-Chloro-4-methoxyphenyl)propan-2-amine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The aryl chloride and aryl fluoride functionalities on the molecule make it a conceptual candidate for several such transformations. libretexts.org These reactions typically involve an oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation and reductive elimination. libretexts.org

Suzuki Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid) to form a new C-C bond, often used to create biaryl structures. libretexts.org

Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. rsc.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. rsc.org

Generally, aryl chlorides are less reactive than aryl bromides or iodides and often require specialized ligands and conditions. Aryl fluorides are the least reactive and their use in cross-coupling is a more specialized area of research.

Table 4: Conceptual Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

|---|---|---|---|

| Suzuki Reaction | Arylboronic acid | C(aryl)-C(aryl) | Biphenyl derivative |

| Heck Reaction | Alkene | C(aryl)-C(alkene) | Styrene derivative |

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such a reaction on the this compound ring would be determined by the combined directing effects of the three existing substituents.

Halogens (Cl, F): Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Alkylamine group (-C(CH₃)₂NH₂): The isopropylamine (B41738) group is an activating, ortho-, para-directing group due to the electron-donating nature of the alkyl chain.

The positions ortho to the fluorine (and meta to the chlorine) and ortho to the chlorine (and meta to the fluorine) are the most likely sites for electrophilic attack. The directing effects are combined:

Position 5: Ortho to fluorine and meta to chlorine and the alkylamine group.

Position 2: Ortho to the alkylamine group and chlorine, and meta to fluorine.

Position 6: Ortho to the alkylamine group and meta to both halogens.

The precise outcome would depend on the specific electrophile and reaction conditions, but the substitution would be guided by these activating and deactivating influences. libretexts.orgyoutube.com

Analysis of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the derivatization of This compound for the applications outlined in the requested article structure. Searches for the formation of its amide, ester, and carbamate (B1207046) derivatives, as well as its specific use in strategies for creating complex chemical entities, did not yield explicit examples or detailed research findings for this particular compound.

The available literature primarily focuses on general synthetic methodologies for these functional group transformations on broader classes of amines or on closely related but structurally distinct molecules. While general principles of organic synthesis can predict the expected reactivity of the primary amine in This compound , the strict requirement for information solely on this compound prevents the inclusion of such generalities or analogies to other compounds.

Therefore, the generation of a detailed and scientifically accurate article adhering to the specified outline is not feasible based on currently accessible information.

Advanced Analytical Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Experiments)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-(3-Chloro-4-fluorophenyl)propan-2-amine (B6159535), a complete NMR analysis would provide unambiguous evidence of its structure.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns providing information about their relative positions on the phenyl ring. The fluorine and chlorine atoms would influence the chemical shifts of the adjacent aromatic protons. The two methyl groups, being chemically equivalent, would likely produce a single, sharp signal in the upfield region (typically 1.0-2.0 ppm). The amine (NH2) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Separate signals would be expected for the two carbons of the isopropyl group and the six carbons of the substituted phenyl ring. The carbon atom attached to the fluorine would exhibit a characteristic splitting pattern due to C-F coupling. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons. A COSY spectrum would show correlations between neighboring protons, while an HSQC spectrum would link each proton to its directly attached carbon atom. These experiments would be crucial for the definitive assignment of all proton and carbon signals.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | Multiplets |

| Methyl (CH₃)₂ | 1.0 - 2.0 | Singlet |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 120 - 140 |

| Aromatic C-F | 150 - 170 (doublet) |

| Aromatic CH | 115 - 135 |

| Quaternary C-(CH₃)₂ | 40 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching of the primary amine group would typically appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 2850-3100 cm⁻¹. The C-N stretching vibration would likely be found in the 1020-1250 cm⁻¹ region. The presence of the halogen substituents would be indicated by absorptions in the fingerprint region (below 1000 cm⁻¹), specifically the C-Cl and C-F stretching vibrations.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1020 - 1250 |

| C-F Stretch | 1000 - 1400 |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI))

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

MS: In a standard mass spectrum, a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule would be observed. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of a methyl group to form a stable benzylic carbocation.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. This would confirm the molecular formula as C₉H₁₁ClFN.

ESI: Electrospray ionization is a soft ionization technique often used for polar molecules like amines. In ESI-MS, the compound would typically be observed as the protonated molecule, [M+H]⁺.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or its salt could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. As of now, no public crystal structure data is available for this compound.

Chromatographic Methods for Purity Assessment and Identity Confirmation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and getting a preliminary indication of purity. For this compound, a suitable mobile phase (a mixture of a non-polar and a polar solvent) would be used to achieve a good separation of the compound from any impurities. The spots on the TLC plate would typically be visualized under UV light or by staining.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the main peak would serve as an identifying characteristic, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of the compound's purity. sigmaaldrich.cn

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) serves as a powerful computational method to investigate the properties of molecular systems. researchgate.net For halogenated aromatic compounds, DFT calculations, often utilizing basis sets like 6-311++G(d,p), have proven effective in predicting molecular geometries, vibrational frequencies, and other electronic parameters with a high degree of accuracy when compared to experimental data. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(3-chloro-4-fluorophenyl)propan-2-amine (B6159535), this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

A hypothetical data table for the optimized geometrical parameters of this compound, based on typical values for similar structures, is presented below. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This data is illustrative and based on computational studies of analogous molecules.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.73 | C-C-Cl | 120.5 |

| C-F | 1.35 | C-C-F | 119.8 |

| C-N | 1.47 | C-C-N | 110.2 |

| C-C (ring) | 1.39 | H-N-H | 107.0 |

| C-C (alkyl) | 1.53 | C-C-C (alkyl) | 109.5 |

| N-H | 1.01 | ||

| C-H (ring) | 1.08 | ||

| C-H (alkyl) | 1.09 |

This table is interactive. You can sort the columns by clicking on the headers.

Vibrational Frequency Analysis and Spectroscopic Assignments

Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For related aromatic compounds, DFT calculations have been used to assign vibrational modes to observed peaks in experimental spectra. nih.gov The calculated frequencies are often scaled by a factor to improve agreement with experimental data. researchgate.net For this compound, this analysis would predict the characteristic frequencies for the C-Cl, C-F, C-N, and N-H stretching and bending vibrations, as well as the aromatic ring vibrations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also predict Nuclear Magnetic Resonance (NMR) spectroscopic parameters, such as chemical shifts. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT for this purpose. liverpool.ac.uk The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound would be valuable for its structural elucidation.

The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the presence of the electron-withdrawing chlorine and fluorine atoms on the phenyl ring would significantly affect the chemical shifts of the aromatic protons and carbons. researchgate.net Computational predictions can aid in the assignment of complex NMR spectra and can be particularly useful for distinguishing between isomers. researchgate.netresearchgate.net

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amine group, while the LUMO would likely be distributed over the aromatic ring. The calculated HOMO-LUMO gap would provide insights into its electronic stability and potential for charge transfer within the molecule. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on computational studies of analogous molecules.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

This table is interactive. You can sort the columns by clicking on the headers.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structures. wisc.eduwisc.edu This method allows for the investigation of hyperconjugative interactions, which involve the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. aiu.edu

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surfaces for Reactive Sites

The Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) are critical quantum chemical descriptors for predicting molecular reactivity. The MEP surface illustrates the charge distribution within a molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).

For this compound, the most negative potential is anticipated to be localized on the nitrogen atom of the amine group due to the lone pair of electrons, making it the primary site for electrophilic attack. The fluorine atom, being highly electronegative, will also contribute to a negative potential region. Conversely, the hydrogen atoms of the amine group are expected to exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic interaction.

The ALIE surface provides insight into the energy required to remove an electron from any point on the molecule's surface. Regions with low ALIE values, such as around the nitrogen atom's lone pair, correspond to the most easily ionizable sites and are thus the most reactive towards electrophiles.

Table 1: Predicted Reactive Sites based on MEP and ALIE

| Reactive Site | Predicted Property | Type of Attack |

|---|---|---|

| Amine Nitrogen | Most Negative Potential / Lowest ALIE | Electrophilic Attack |

| Amine Hydrogens | Positive Potential | Nucleophilic Interaction |

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Sites

Fukui functions offer a more quantitative method, grounded in density functional theory, to predict regioselectivity. These functions identify which atoms in a molecule are most likely to accept or donate electrons. There are three main types of Fukui functions:

f(r) for electrophilic attack (measures the change in electron density upon adding an electron).

f-(r) for nucleophilic attack (measures the change in electron density upon removing an electron).

f0(r) for radical attack.

In this compound, the nitrogen atom is expected to have the highest value of f(r), confirming it as the principal site for electrophilic attack. The carbon atoms on the aromatic ring will show varying susceptibilities. The carbon atom bonded to the fluorine will be a likely site for nucleophilic attack, influenced by the strong electron-withdrawing nature of the fluorine atom.

Intermolecular Interaction Studies

Analysis of Hydrogen Bonding and Halogen Bonding Propensities

The structure of this compound allows for several types of non-covalent interactions that govern its condensed-phase behavior.

Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor (N-H). It can interact with hydrogen bond acceptors. The nitrogen atom itself, with its lone pair, can act as a hydrogen bond acceptor. These interactions are fundamental to the molecule's crystal packing and its interaction with biological targets. mdpi.com

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor. acs.org This occurs when an electrophilic region, known as a σ-hole, forms on the halogen atom opposite to the C-Cl covalent bond. This positive region can then interact attractively with a nucleophile or lone pair. acs.org The fluorine atom is generally a weak halogen bond donor. The ability to form these directional interactions can significantly influence molecular recognition and self-assembly. acs.org

Examination of Aromatic Interactions and Stacking Geometries

Additionally, CH-π interactions, where the methyl groups or aromatic C-H bonds interact with the face of the phenyl ring of an adjacent molecule, are also plausible and contribute to the crystal lattice energy.

Dynamics and Reaction Mechanism Studies

Calculation of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the energy required to homolytically break a specific bond. Calculating BDEs provides fundamental information about the stability of a molecule and the likely pathways for its decomposition or reaction. For this compound, several key BDEs can be computationally estimated to predict its chemical behavior.

Table 2: Predicted Relative Bond Dissociation Energies (BDEs)

| Bond | Predicted Relative BDE | Rationale |

|---|---|---|

| C-N (amine) | Lowest | The C-N bond alpha to the phenyl ring is often the weakest, leading to potential fragmentation at this site. |

| C-H (methyl) | High | C-H bonds of the methyl groups are generally strong. |

| C-Cl (aromatic) | Intermediate-High | Aromatic C-Cl bonds are typically robust. |

These calculations are vital for understanding potential metabolic pathways or degradation mechanisms, as the weakest bond is typically the first to break under thermal or photochemical stress.

Assessment of Charge Transfer and Hopping Properties

The key parameters that dictate charge transfer and hopping phenomena include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the reorganization energy. The HOMO energy is indicative of a molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. A smaller HOMO-LUMO gap generally suggests a molecule that is more polarizable and has higher chemical reactivity, which can facilitate intramolecular charge transfer.

Computational studies on a range of amphetamine derivatives using Density Functional Theory (DFT) have provided valuable data on their electronic properties. For instance, a DFT investigation of various substituted amphetamines revealed how different functional groups impact the HOMO and LUMO energy levels. researchgate.net While the exact values for this compound are not provided, the trends observed in these related compounds are instructive.

The presence of halogen substituents on the phenyl ring is known to significantly influence the electronic landscape of a molecule. The chlorine and fluorine atoms in this compound are electron-withdrawing groups due to their high electronegativity. This inductive effect would be expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted 2-phenylpropan-2-amine. The para-fluoro substitution, in particular, has been noted in studies of related compounds to increase affinity for certain biological targets, a property linked to the molecule's electronic charge distribution. nih.gov

Furthermore, investigations into para-chlorinated amphetamine analogues have demonstrated that such substitutions can enhance certain biological activities, which are underpinned by alterations in monoamine transporter interactions. nih.gov These interactions are intrinsically linked to the electronic and steric properties of the molecule, which in turn govern charge transfer processes.

For a comprehensive understanding of charge hopping, which is the transfer of charge between adjacent molecules, Marcus theory provides a theoretical framework. The rate of charge hopping is dependent on the electronic coupling between the molecules and the reorganization energy. While specific reorganization energy calculations for this compound are not available, it is a critical parameter that would be influenced by the chloro and fluoro substituents.

In the absence of direct computational data for this compound, a comparative analysis with its parent and singly-substituted analogues would be highly informative. The table below presents a hypothetical structure for such a comparative analysis, which would be populated with data from future computational studies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Phenylpropan-2-amine | - | - | - |

| 2-(3-Chlorophenyl)propan-2-amine | - | - | - |

| 2-(4-Fluorophenyl)propan-2-amine | - | - | - |

| This compound | - | - | - |

This table is for illustrative purposes and awaits population with data from specific computational studies.

The combined electron-withdrawing effects of both chlorine and fluorine are expected to result in lower HOMO and LUMO energies for this compound compared to its non-halogenated counterpart. The precise impact on the HOMO-LUMO gap and, consequently, on its charge transfer and hopping characteristics, would be a key outcome of such a dedicated computational investigation.

Structure Property Relationship Studies in Chemical Systems

Impact of Halogen Substitution Pattern on Chemical Reactivity and Electronic Properties

The chemical reactivity and electronic landscape of 2-(3-Chloro-4-fluorophenyl)propan-2-amine (B6159535) are significantly dictated by the presence and positioning of the chloro and fluoro substituents on the phenyl ring. These halogens exert a combination of inductive and resonance effects, which modulate the electron density of the aromatic system.

Inductive and Resonance Effects: Both chlorine and fluorine are highly electronegative atoms that pull electron density away from the aromatic ring through the sigma (σ) bonds, an influence known as the inductive effect (-I). This electron withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.

In the case of this compound, the fluorine atom is at the para-position, and the chlorine atom is at the meta-position relative to the propan-2-amine substituent.

4-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful -I effect. However, its +R effect is also more significant than that of other halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon.

3-Chloro Group: Chlorine is less electronegative than fluorine but still has a strong -I effect. Its +R effect is weaker due to less efficient overlap between its 3p orbital and carbon's 2p orbital.

The combination of a deactivating chloro group at the meta position and a deactivating, para-directing fluoro group at the para position renders the aromatic ring electron-deficient. This electronic profile influences the molecule's reactivity, particularly its interactions with biological targets. For instance, studies on para-halogenated amphetamines have shown that such substitutions significantly alter their biological activity and toxicity profiles. sigmaaldrich.combiosynth.combldpharm.com The introduction of halogens can increase the potential to inhibit serotonin (B10506) uptake, a key factor in neurotoxicity. sigmaaldrich.com

Electronic Properties Summary

| Effect | Description | Impact of 3-Chloro Group | Impact of 4-Fluoro Group |

| Inductive Effect (-I) | Withdrawal of electron density from the ring via σ-bonds due to high electronegativity. | Strong electron withdrawal, deactivating the ring. | Very strong electron withdrawal, deactivating the ring. |

| Resonance Effect (+R) | Donation of lone-pair electrons to the ring via π-bonds. | Weak electron donation, directing to ortho/para positions. | Moderate electron donation, directing to ortho/para positions. researchgate.net |

| Overall Electronic Effect | The net result of inductive and resonance effects. | Strong deactivation of the aromatic ring. iucr.org | Strong deactivation of the aromatic ring. chemicalbook.com |

Influence of Alkyl Chain and Amine Substitution on Molecular Conformation and Intermolecular Interactions

The propan-2-amine side chain is crucial in defining the three-dimensional shape (conformation) of the molecule and the non-covalent forces it engages in (intermolecular interactions).

Intermolecular Interactions: The primary amine (-NH₂) group is a key site for intermolecular interactions. As a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair), it can form robust hydrogen bonding networks. In the solid state, primary amines typically form N-H···N hydrogen bonds, which organize the molecules into chains or layered sheets. fda.govbris.ac.uk The strength and geometry of these hydrogen bonds are primary factors in determining the crystal packing.

Furthermore, the phenyl ring can participate in π-π stacking interactions, while the alkyl chain contributes through weaker van der Waals (dispersion) forces. In the crystal structures of primary amines, a competition between hydrogen bonding and dispersion interactions is often observed, where the packing efficiency is a balance between optimizing strong hydrogen bonds and maximizing weaker, but numerous, chain-chain interactions. fda.govevitachem.com The presence of the halogen atoms, particularly chlorine, can also introduce the possibility of halogen bonding, a specific type of non-covalent interaction that can further influence crystal packing. mdpi.com

Comparative Analysis with Analogous Fluorinated and Chlorinated Phenylpropan-2-amines

To contextualize the properties of this compound, it is instructive to compare it with structurally similar molecules that differ in their halogen substitution pattern. Key analogues include the non-halogenated parent compound, 2-phenylpropan-2-amine, and its singly halogenated derivatives.

The observed rank of cytotoxicity was found to be Chloride > Fluoride (B91410) > Hydrogen . biosynth.combldpharm.com This trend suggests that the addition of a halogen at the para-position increases toxicity, with chlorine having a more pronounced effect than fluorine. This increased toxicity was linked to greater impairment of mitochondrial function. biosynth.combldpharm.com

Based on these findings, it can be inferred that this compound would exhibit a complex electronic and toxicological profile. The presence of both a chloro and a fluoro group would likely lead to properties distinct from the singly substituted analogues. The strong electron-withdrawing nature of both halogens would significantly impact its interaction with biological macromolecules compared to the non-halogenated 2-phenylpropan-2-amine.

Comparative Properties of Phenylpropan-2-amine Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| 2-Phenylpropan-2-amine researchgate.net | C₉H₁₃N | 135.21 | No halogen substitution. |

| 1-(4-Fluorophenyl)propan-2-amine biosynth.com | C₉H₁₂FN | 153.20 | Single fluorine at para-position; Isomer. |

| 4-Chloroamphetamine (PCA) | C₉H₁₂ClN | 169.65 | Single chlorine at para-position; Isomer. |

| This compound | C₉H₁₁ClFN | 187.64 | Chlorine at meta-position and fluorine at para-position. |

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Structurally Diverse Organic Molecules

The reactivity of 2-(3-Chloro-4-fluorophenyl)propan-2-amine (B6159535) allows for its use as a starting material in the synthesis of a variety of complex organic molecules. The presence of a primary amine group provides a reactive site for a multitude of chemical transformations. For instance, it can readily undergo reactions such as acylation, alkylation, and arylation to introduce new functional groups and build molecular complexity.

The chloro and fluoro substituents on the phenyl ring also play a crucial role in its synthetic utility. These halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability allows for the introduction of a wide range of substituents onto the aromatic core, leading to the generation of structurally diverse molecules.

A general representation of the types of reactions the primary amine can undergo is the formation of amides, sulfonamides, and secondary or tertiary amines. These reactions are fundamental in organic synthesis for creating new chemical entities with potential applications in various fields of chemical research.

Scaffold for Novel Chemical Entity Development in Research Settings

In the realm of medicinal chemistry and drug discovery, the core structure of a molecule, often referred to as a scaffold, is a critical determinant of its biological activity. The this compound framework, with its specific substitution pattern, presents a unique scaffold for the development of novel chemical entities. The 3-chloro and 4-fluoro substitution on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are key parameters in the design of new therapeutic agents.

Researchers can utilize this scaffold as a starting point and systematically modify its structure to explore structure-activity relationships (SAR). By synthesizing a series of derivatives where different functional groups are introduced at various positions, chemists can probe the interactions of these molecules with biological targets. This iterative process of design, synthesis, and biological evaluation is central to the development of new drugs and chemical probes. The unique combination of the halogenated phenyl ring and the propan-2-amine side chain provides a three-dimensional shape that can be optimized for binding to specific protein targets.

Applications in Chemical Library Synthesis for Fundamental Research

Chemical libraries, which are large collections of structurally related or diverse compounds, are essential tools in modern chemical biology and drug discovery. They are used in high-throughput screening campaigns to identify "hit" compounds that exhibit a desired biological activity. The principles of combinatorial chemistry are often employed to rapidly generate large numbers of compounds for these libraries.

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes to 2-(3-Chloro-4-fluorophenyl)propan-2-amine (B6159535)

Current synthetic methods for this compound often rely on multi-step processes that may involve harsh reagents, stoichiometric amounts of catalysts, and the generation of significant waste streams. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas of investigation include:

Catalytic Systems: The development of novel transition-metal catalysts or organocatalysts could enable more direct and selective routes. Research into catalysts that can facilitate the direct amination of functionalized precursors is a promising avenue.

Flow Chemistry: Continuous flow manufacturing offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. Applying flow chemistry to the synthesis of this compound could lead to higher yields, purity, and a reduced environmental footprint.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. The exploration of engineered enzymes for key bond-forming reactions in the synthesis of this compound could provide a highly sustainable alternative to conventional chemical methods.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Novel Catalysis | Higher efficiency, improved selectivity, reduced waste. | Development of transition-metal and organocatalysts for direct amination. |

| Flow Chemistry | Enhanced safety, improved yield and purity, automation. | Adaptation of existing synthetic routes to continuous flow systems. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Engineering of enzymes for key synthetic steps. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The chemical reactivity of this compound is largely dictated by the primary amine group and the substituted aromatic ring. While its use as a building block is established, a vast chemical space for its derivatives remains unexplored.

Future research should focus on:

Novel Coupling Reactions: Investigating its participation in a wider range of modern cross-coupling reactions could yield a diverse library of new compounds. For instance, exploring its use in C-N cross-coupling reactions with novel partners could lead to derivatives with unique electronic and structural properties.

Functionalization of the Aromatic Ring: While the chloro and fluoro substituents are key features, exploring selective functionalization at other positions on the phenyl ring could open up new avenues for molecular design. This could involve late-stage functionalization techniques that are tolerant of the existing amine group.

Asymmetric Synthesis of Derivatives: Developing synthetic methods to introduce new stereocenters into derivatives of this compound is crucial for applications where specific stereoisomers are required.

Advanced Computational Modeling for Deeper Mechanistic Understanding of its Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and designing new molecules. Applying advanced computational modeling to this compound can provide insights that are difficult to obtain through experimental methods alone.

Key areas for future computational studies include:

Reaction Pathway Analysis: Using methods such as Density Functional Theory (DFT), researchers can map out the energy profiles of potential reaction pathways. This can help in optimizing reaction conditions and in predicting the feasibility of new transformations.

Predictive Modeling of Properties: Computational models can be used to predict the physicochemical and pharmacological properties of novel derivatives. This in silico screening can help prioritize synthetic targets and accelerate the discovery process.

Solvent Effects: The role of the solvent in chemical reactions involving this compound can be investigated using advanced solvation models. This can lead to a better understanding of how the reaction environment influences reactivity and selectivity.

| Computational Approach | Application | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. | Optimization of reaction conditions and prediction of product distribution. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of novel derivatives. | Rational design of new compounds with desired properties. |

| Molecular Dynamics (MD) Simulations | Study of conformational preferences and intermolecular interactions. | Insight into binding modes with biological targets. |

By pursuing these future research directions, the scientific community can continue to build upon the existing knowledge of this compound, paving the way for new discoveries and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.